molecular formula C16H15NO B12610765 4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine CAS No. 918871-68-8

4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine

Cat. No.: B12610765
CAS No.: 918871-68-8
M. Wt: 237.30 g/mol
InChI Key: GOBBUOOSYQTKTH-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is an organic compound that features a biphenyl group connected to a but-2-yn-1-amine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine typically involves the coupling of a biphenyl derivative with a but-2-yn-1-amine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form the biphenyl ether linkage . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of substituted amines

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H15NO
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 918871-68-8
  • Synonyms : 4-(4-phenylphenoxy)but-2-yn-1-amine

Structural Characteristics

The compound features a biphenyl group that enhances its electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe.

Medicinal Chemistry

4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine has been investigated for its potential as a therapeutic agent. The biphenyl structure is known to influence biological activity due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related biphenyl derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar activities .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its alkyne functionality allows for further reactions such as cycloadditions and cross-coupling reactions.

Synthesis Pathways

A notable reaction involving this compound is the Sonogashira coupling, which allows for the formation of carbon-carbon bonds using palladium catalysts. This method is particularly useful for synthesizing complex organic frameworks .

Materials Science

Due to its unique electronic properties, this compound can be utilized in the development of organic electronic materials.

Application: Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its potential use in OLEDs due to its ability to emit light when subjected to an electric current. The incorporation of biphenyl groups can enhance the charge transport properties of the materials used in OLEDs .

Fluorescent Probes

The structural characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging.

Case Study: Micelle Formation Detection

Research has demonstrated that similar biphenyl derivatives can be used to detect micelle formation in biological systems through fluorescence spectroscopy. This application is crucial for studying drug delivery systems and cellular processes .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer activity
Organic SynthesisIntermediate for complex organic synthesis
Materials ScienceUse in OLEDs for light emission
Fluorescent ProbesDetection of micelle formation

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[([1,1’-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is unique due to its combination of a biphenyl group with a but-2-yn-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H17NC_{16}H_{17}N, with a molecular weight of 223.31 g/mol. The compound features a biphenyl moiety linked to a butynyl amine structure, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyrrole benzamide derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the biphenyl compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antiviral Activity

Emerging research highlights the antiviral potential of compounds related to this compound. For example, N-phthalimide-linked triazole analogues demonstrated significant anti-COVID-19 activity, inhibiting viral growth by over 90% at certain concentrations . The mechanisms involved often include inhibition of viral proteases, which may also be relevant for the biphenyl compound's activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related compounds suggest that they may interact with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), influencing neurotransmitter levels and potentially affecting various physiological processes .

Study on Antimicrobial Efficacy

A study focusing on pyrrole derivatives demonstrated that compounds structurally similar to 4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amines displayed promising antibacterial activity. The research utilized in vitro assays to evaluate the effectiveness against Staphylococcus aureus, providing a comparative analysis with established antibiotics like ciprofloxacin .

Compound TypeMIC Value (μg/mL)Bacterial Strain
Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Study on Antiviral Properties

In another investigation, a library of triazole derivatives was synthesized and tested for antiviral activity against COVID-19. While not directly related to the biphenyl compound, the findings suggest that modifications in similar chemical scaffolds can lead to significant antiviral effects .

Properties

CAS No.

918871-68-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4-(4-phenylphenoxy)but-2-yn-1-amine

InChI

InChI=1S/C16H15NO/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,12-13,17H2

InChI Key

GOBBUOOSYQTKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC#CCN

Origin of Product

United States

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